Atractylenolide III
Overview
Description
Atractylenolide III is a class of lactone compounds derived from Atractylodes macrocephala Koidz, a traditional Chinese medicine . It has been shown to have anti-cancer, anti-inflammatory, anti-platelet, anti-osteoporosis, and antibacterial activity . It also protects the nervous system and regulates blood glucose and lipids .
Synthesis Analysis
Atractylenolide III is known to be oxygenated during systemic metabolism mainly by cytochrome P450 enzymes (CYP450s), iron-containing porphyrin-based oxygenases . In a cytochrome P450 (CYP450)-mimetic oxidation model, atractylenolide-II is oxidized to atractylenolide-III, and atractylenolide-III is converted to atractylenolide-I via dehydration .Molecular Structure Analysis
Atractylenolide III is a sesquiterpene lactone-type phytochemical . Its molecular formula is C15H20O3 .Chemical Reactions Analysis
Atractylenolide III is known to be oxygenated during systemic metabolism mainly by cytochrome P450 enzymes (CYP450s), iron-containing porphyrin-based oxygenases . Both H-atom abstraction and an oxygen rebound mechanism participated in the oxygenation process of Atractylenolide III .Physical And Chemical Properties Analysis
Atractylenolide III has a molar mass of 248.32 g/mol . Its density is predicted to be 1.18±0.1 g/cm3, and it has a boiling point of 424.6±45.0 °C .Scientific Research Applications
Immunological and Anti-Inflammatory Effects : Atractylenolide III can control immunological reactions by regulating the cellular functions of interleukin-6 in mast cells, suggesting potential in treating conditions involving mast cell-mediated immune responses (Kang et al., 2011). Additionally, it demonstrates anti-inflammatory activity by inhibiting nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages (Ji et al., 2016).
Neuroprotective and Antidepressant Effects : Atractylenolide III shows promise in neuroprotection, particularly in protecting PC12 cells from corticosterone-induced injury. It modulates various pathways, including inhibiting mitochondrial apoptotic pathway and the MAPK/NF-ΚB inflammatory pathways, which are potentially beneficial in the treatment of depression (Gong et al., 2019). It also reduces depressive- and anxiogenic-like behaviors in rat models, potentially through the inhibition of hippocampal neuronal inflammation (Zhou et al., 2021).
Cancer Research and Potential Therapeutic Application : In cancer research, Atractylenolide III has shown potential as an anti-cancer agent, particularly by influencing mast cell proliferation and inflammatory cytokine production, which are closely connected to cancer development (Yoou et al., 2017). It also induces apoptosis in human colorectal cancer cells by regulating the Bax/Bcl-2 signaling pathway (Zhang et al., 2021).
Effect on Spinal Cord Injury : Atractylenolide III has been found to ameliorate spinal cord injury in rats by modulating microglial/macrophage polarization, which is crucial for recovery after such injuries (Xue et al., 2022).
Pharmacokinetics and Metabolism Studies : Research has also focused on the pharmacokinetics and metabolism of Atractylenolide III, including its systemic metabolism through cytochrome P450 enzymes and its distribution in rat tissues (Lim et al., 2021), (Li et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4aS,8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11-,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMORZZOJSDNRQ-GLQYFDAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223308 | |
Record name | Atractylenolide III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In methanol, 1 mg/mL, clear, colorless | |
Record name | Atractylenolide III | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Atractylenolide III | |
Color/Form |
White to off-white powder or crystals | |
CAS RN |
73030-71-4 | |
Record name | Atractylenolide III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73030-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atractylenolide III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073030714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atractylenolide III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atractylenolide III | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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